Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridine structure, followed by the introduction of various substituents through a series of reactions such as alkylation, bromination, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Uniqueness
The uniqueness of 3,5-DIETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H32BrNO7 |
---|---|
Molecular Weight |
574.5 g/mol |
IUPAC Name |
diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32BrNO7/c1-6-35-26-23(29)13-19(14-24(26)34-5)25-21(27(31)36-7-2)16-30(17-22(25)28(32)37-8-3)15-18-9-11-20(33-4)12-10-18/h9-14,16-17,25H,6-8,15H2,1-5H3 |
InChI Key |
UDKXRBUVTJBWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)OC)C(=O)OCC)OC |
Origin of Product |
United States |
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